Cyclopentanepentone

Description

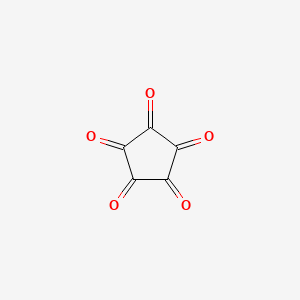

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentane-1,2,3,4,5-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5O5/c6-1-2(7)4(9)5(10)3(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVXMBHAKNKELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=O)C(=O)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486718 | |

| Record name | Cyclopentanepentone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3617-57-0 | |

| Record name | 1,2,3,4,5-Cyclopentanepentone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3617-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanepentone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Precursor Chemistry of Cyclopentanepentone

Evolution of Synthetic Methodologies for Oxocarbons Relevant to Cyclopentanepentone Access

The synthesis of oxocarbons, cyclic compounds composed solely of carbon and oxygen, has been a subject of chemical fascination for nearly two centuries. Current time information in Bangalore, IN.e-tarjome.com The development of methods to access these highly oxidized frameworks is directly relevant to the synthesis of this compound. Early methods involved the reductive cyclopolymerization of carbon monoxide with alkali metals, which could yield both five- and six-membered oxocarbon anions like the croconate (C₅O₅²⁻) and rhodizonate (C₆O₆²⁻) ions upon aqueous workup. Current time information in Bangalore, IN.e-tarjome.com These historical syntheses laid the groundwork for more controlled and specific methodologies developed later.

A key strategy for accessing highly oxidized cyclic ketones is the controlled oxidation of cyclic polyhydroxy ketone precursors. The classic and most direct precursor to this compound (in its hydrated form, leuconic acid) is croconic acid (4,5-dihydroxycyclopent-4-ene-1,2,3-trione). nih.gov The oxidation of croconic acid to leuconic acid has been known for over a century and represents a fundamental transformation in oxocarbon chemistry. e-tarjome.com

Early procedures involved the use of strong oxidizing agents. For instance, treatment of croconic acid with nitric acid was a common method to produce what was long believed to be this compound pentahydrate, but is now understood to be decahydroxycyclopentane (C₅(OH)₁₀), the fully hydrated form of this compound, often referred to as leuconic acid. e-tarjome.com

More controlled oxidation pathways have been explored using electrochemical methods. cdnsciencepub.comcdnsciencepub.com The electrochemical oxidation of croconic acid in aqueous solutions is a two-electron transfer process that yields the pentaketone, which is immediately hydrated in the aqueous medium. cdnsciencepub.comcdnsciencepub.com The mechanism in acidic media involves the initial dehydrogenation of the enediol moiety of croconic acid on a platinum electrode surface, followed by charge-transfer steps. cdnsciencepub.com The final oxidation product is deactivated by a rapid hydration reaction to form the stable leuconic acid. cdnsciencepub.com This electrochemical approach offers a degree of control over the oxidation process not always achievable with bulk chemical reagents. A photo-oxidation process has also been described, where exposure of croconic acid to light in the presence of dioxygen leads to its degradation into oxalic and mesoxalic acids, highlighting the need for controlled conditions. cdnsciencepub.com

Table 1: Selected Oxidation Methods for Croconic Acid

| Precursor | Oxidizing Agent/Method | Product | Reference(s) |

|---|---|---|---|

| Croconic Acid | Nitric Acid | Leuconic Acid (Decahydroxycyclopentane) | e-tarjome.com |

| Croconic Acid | Electrochemical Oxidation (Pt electrode) | Leuconic Acid (in aqueous media) | cdnsciencepub.com |

| Croconic Acid | Dioxygen / Photons | Oxalic Acid, Mesoxalic Acid | cdnsciencepub.com |

The synthesis of highly oxidized cyclic carbon frameworks, including this compound, remains a significant synthetic challenge due to the high electrophilicity and instability of these compounds. scispace.comresearchgate.net A major recent advancement was the first successful synthesis of anhydrous this compound (C₅O₅) reported in 2023. researchgate.net This was achieved through a controlled oxidation-dehydration method, and the structure was unambiguously confirmed by nuclear magnetic resonance (¹³C NMR) and mass spectrometry. researchgate.net This achievement marks a pivotal moment in oxocarbon chemistry, making the neutral C₅O₅ molecule available for the first time for experimental study and application. scispace.comresearchgate.net

Broader advancements in the stereocontrolled synthesis of highly substituted and architecturally complex cyclopentane (B165970) cores also contribute to the toolbox for accessing potential precursors to such oxidized systems. ingentaconnect.combenthamdirect.com While not directly yielding this compound, methods like rhodium-catalyzed domino sequences starting from vinyldiazoacetates can create cyclopentanes with multiple stereocenters, which could theoretically be oxidized to complex polyketone structures. nih.gov The development of synthetic strategies for various cyclopentanoid structures, often driven by natural product synthesis and drug discovery, provides a rich foundation of methodologies for constructing the fundamental five-membered carbocyclic framework. ingentaconnect.combenthamdirect.comnih.gov

Controlled Oxidation Pathways of Cyclic Polyhydroxy Ketones Leading to Oxocarbon Species (e.g., Croconic Acid to Leuconic Acid)

This compound as a Building Block or Intermediate in Complex Chemical Synthesis

The availability of this compound and its stable hydrate (B1144303), leuconic acid, allows for their use as synthons for more complex molecules. The vicinal polycarbonyl structure provides multiple reactive sites for condensation and addition reactions. acs.orgbeilstein-journals.org

A significant application of cyclic polyketones is in the synthesis of extended π-conjugated systems through condensation reactions. nus.edu.sg These reactions typically involve the reaction of the carbonyl groups of the oxocarbon with electron-rich aromatic or heterocyclic compounds. tum.deresearchgate.net

A key example is the facile synthesis of π-conjugated quinoxaline-based heteroaromatic molecules via the condensation of this compound with o-phenylenediamine (B120857). nus.edu.sgresearchgate.net This reaction creates diquinoxalinylene, a molecule with an extended π-system featuring electron-deficient pyrazine (B50134) sites. nus.edu.sgresearchgate.net This strategy of fusing building blocks bypasses the need for redox-inactive units, leading to a high density of electroactive sites in the final molecule. nus.edu.sg

While direct examples using this compound are still emerging, the analogous reactions of croconic acid are well-established and demonstrate the potential of C₅ oxocarbons in constructing π-conjugated dyes. The condensation of croconic acid with two equivalents of an electron-rich compound, such as an aniline (B41778) or an aromatic heterocyclic methylene-active compound, yields intensely colored croconaine dyes. scispace.comtum.deresearchgate.netacs.org These dyes possess a donor-acceptor-donor (D-A-D) structure, where the croconate ring acts as the central electron acceptor. acs.org This reaction is highly versatile, allowing for the synthesis of a wide array of symmetric and non-symmetric croconaines with tunable optical properties. acs.orgacs.org

Table 2: Examples of Condensation Reactions of C₅ Oxocarbons

| Oxocarbon | Reactant | Product Type | Application/Feature | Reference(s) |

|---|---|---|---|---|

| This compound | o-Phenylenediamine | Diquinoxalinylene | Extended π-conjugated system, Organic cathode material | nus.edu.sgresearchgate.net |

| Croconic Acid | Aniline | Croconaine Dye | PA Imaging Contrast Agent | researchgate.net |

| Croconic Acid | Quinaldinium Salts | Croconaine Dye | NIR absorption, Metal ion sensing | scispace.com |

| Croconic Acid | Aromatic Heterocyclic Methylene Compounds | Semicrononaine / Nonsymmetric Croconaine | Dyes with UV-Vis and NIR absorption | acs.orgacs.org |

The functionalization of derivatives made from this compound allows for the rational design of molecules with specific, targeted properties and architectures. The quinoxaline-based molecules synthesized from the condensation of this compound and o-phenylenediamine have been specifically designed and utilized as high-capacity organic cathode materials for lithium-ion batteries. nus.edu.sgresearchgate.net The extended π-conjugation facilitates charge transport, and the multiple electron-deficient pyrazine sites provide numerous redox-active centers, leading to high specific capacity and long-term cycling stability when hybridized with graphene. nus.edu.sgresearchgate.net This demonstrates a clear path from a simple oxocarbon building block to a functional material for energy storage applications.

Again, the chemistry of croconic acid provides a broader context for the rational design of functionalized derivatives. The properties of croconaine dyes can be finely tuned by modifying the steric and electronic characteristics of the donor moieties that are condensed with the croconic acid core. acs.org This allows for the synthesis of dyes with specific absorption maxima, fluorescence properties, and binding affinities for particular analytes, such as metal ions. scispace.com This principle of tuning material properties through the rational selection of condensation partners is directly applicable to future work with this compound as it becomes more accessible.

Mechanistic Investigations of Cyclopentanepentone Reactivity

Fragmentation Pathways and Energetic Profiles

The decomposition of cyclopentanepentone (C₅O₅), a significant oxocarbon, into five carbon monoxide (CO) molecules represents a key area of study in physical organic chemistry. Understanding the intricate mechanisms of this fragmentation is crucial for both theoretical and practical applications.

Computational studies, particularly those employing ab initio molecular orbital theory, have been instrumental in mapping the dissociation pathway of this compound. wayne.edu These theoretical investigations provide a detailed picture of the energetic landscape of the reaction. The process is not a simple, single-step dissociation but rather a complex sequence of events.

The decomposition is understood to proceed through a series of intermediates and transition states. The initial step involves the cleavage of a carbon-carbon bond within the five-membered ring, leading to a diradical intermediate. This intermediate is highly unstable and rapidly undergoes further fragmentation. The subsequent steps involve the sequential loss of carbon monoxide molecules.

Energy profiling of the reaction pathway reveals the activation barriers associated with each step. chemrxiv.org For instance, the initial ring-opening has a significant energy barrier, indicating that a certain amount of energy, typically supplied as heat, is required to initiate the decomposition. chemrxiv.org The subsequent loss of CO molecules generally proceeds with lower activation energies, suggesting that once the initial ring is broken, the fragmentation cascade is more facile.

C₅O₅ → [C₄O₄ + CO] → [C₃O₃ + 2CO] → [C₂O₂ + 3CO] → 5CO

Each step in this cascade has a unique energetic profile that has been meticulously calculated to provide a comprehensive understanding of the entire dissociation mechanism. chemrxiv.org

The geometries of the transition states are critical to understanding the reaction mechanism. nih.gov For the C₅O₅ decomposition, computational methods have been used to optimize the geometries of all reactants, intermediates, transition states, and products. wayne.edu These calculations reveal the specific atomic arrangements at the peak of the energy barriers.

The transition state for the initial ring-opening, for example, shows an elongated C-C bond that is in the process of breaking. The geometry of the molecule is distorted from its initial planar structure. As the reaction progresses, the transition states for the loss of CO molecules exhibit geometries where a C-C bond is breaking, and a CO molecule is beginning to separate from the rest of the fragment.

The reaction profile is characterized by a series of peaks and valleys on the potential energy surface. nih.govmsu.edu The peaks correspond to the transition states, and the valleys represent the various intermediates. The stepwise nature of the reaction is evident from this profile, with each step corresponding to the cleavage of a C-C bond and the release of a CO molecule. The identification of these steps and their associated energy barriers provides a detailed kinetic model of the decomposition process. mt.com

Table 1: Calculated Parameters for a Stepwise Reaction Profile

| Step | Reactant | Product(s) | Activation Energy (kcal/mol) |

| 1 | C₅O₅ | [C₄O₄ + CO] intermediate | High |

| 2 | [C₄O₄ + CO] intermediate | [C₃O₃ + 2CO] intermediate | Moderate |

| 3 | [C₃O₃ + 2CO] intermediate | [C₂O₂ + 3CO] intermediate | Low |

| 4 | [C₂O₂ + 3CO] intermediate | 5CO | Very Low |

Note: The activation energies are qualitative representations based on typical decomposition profiles.

The decomposition of this compound and other oxocarbons can be analyzed within the framework of pericyclic reaction theory. msu.eduebsco.com These reactions involve a concerted reorganization of electrons in a cyclic transition state. ebsco.com The Woodward-Hoffmann rules, a cornerstone of this theory, predict the stereochemical outcome of such reactions based on the symmetry of the molecular orbitals involved.

While the fragmentation of C₅O₅ is not a classic pericyclic reaction in the sense of a cycloaddition or electrocyclic ring-opening, the principles of orbital symmetry are still relevant. The concerted nature of the bond-breaking and bond-forming processes in the transition states can be understood by considering the overlap of the relevant molecular orbitals.

The decomposition can be viewed as a cascade of cheletropic eliminations, where a small molecule (CO) is extruded from a ring system. The Woodward-Hoffmann rules can be applied to predict whether these eliminations are thermally or photochemically allowed and what the stereochemical consequences would be if the this compound ring were substituted.

The study of oxocarbon decompositions, therefore, provides a valuable testing ground for the limits and applicability of pericyclic reaction theory. ebsco.com It expands the scope of these powerful rules beyond traditional organic reactions to the realm of inorganic and organometallic chemistry.

Analysis of Transition State Geometries and Identification of Stepwise Reaction Profiles

Redox Chemistry and Oxidation Behavior

The redox chemistry of this compound and related oxocarbons is a field of significant interest, particularly concerning their ability to participate in electron transfer reactions. chembook.orgkhanacademy.orgpreparatorychemistry.com

Mechanistic studies of electron transfer dynamics in oxocarbon systems reveal how these molecules can act as either electron donors or acceptors. researchgate.net The presence of multiple carbonyl groups makes this compound a potent electron acceptor. Upon reduction, it can form a series of radical anions and dianions.

Computational and experimental techniques, such as cyclic voltammetry and electron spin resonance (ESR) spectroscopy, have been employed to study these electron transfer processes. researchgate.net The dynamics of these reactions are often governed by the solvent environment and the nature of the counter-ions. researchgate.net

The electron transfer can proceed through an outer-sphere mechanism, where the electron simply "jumps" from the donor to the acceptor, or an inner-sphere mechanism, where a bridging ligand facilitates the electron transfer. The specific mechanism depends on the reactants and the reaction conditions.

The oxidation of substrates by metal complexes, such as those containing Molybdenum(VI), often involves oxocarbon-like species as intermediates. dtic.mil The kinetics of these reactions provide insight into the mechanism of oxidation. ajol.infomdpi.com

For example, the oxidation of a substrate by a Mo(VI) complex might proceed through the formation of a transient oxocarbon-like intermediate. The rate of the reaction would then depend on the rate of formation and subsequent decomposition of this intermediate.

Kinetic studies typically involve monitoring the concentration of reactants or products over time under various conditions (e.g., different temperatures, concentrations, and solvents). mt.com The data obtained can be used to determine the rate law for the reaction, which provides information about the molecularity of the rate-determining step.

Table 2: Kinetic Data for a Hypothetical Oxidation Reaction

| [Substrate] (M) | [Mo(VI)] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 0.1 | 0.2 | 4.0 x 10⁻⁴ |

This table illustrates how the rate of reaction might depend on the concentrations of the reactants, suggesting a rate law of the form: Rate = k[Substrate][Mo(VI)]².

By studying the kinetics and identifying the intermediates, a detailed mechanism for the oxidation reaction can be proposed. This understanding is crucial for the development of new catalytic systems and for controlling the outcomes of chemical reactions.

Computational and Theoretical Studies of Cyclopentanepentone Electronic Structure and Reactivity

Quantum Chemical Approaches for Structure and Bonding Elucidation

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular structure and bonding that are not easily accessible through experimental techniques.

A variety of computational methods have been employed to study cyclopentanepentone and related oxocarbons. scribd.com Density Functional Theory (DFT) is a widely used approach due to its balance of computational cost and accuracy. arxiv.org However, for systems with complex electronic structures, such as those with significant electron correlation, higher-level ab initio methods are often necessary. arxiv.orglu.se These include coupled-cluster methods like CCSD(T), which provide a more rigorous treatment of electron correlation and are considered a "gold standard" in computational chemistry for their high accuracy, albeit at a greater computational expense. arxiv.org The choice of method is critical, as simpler approximations may fail to capture the nuanced electronic effects that govern the properties of molecules like this compound. arxiv.org For instance, studies on similar systems highlight the limitations of standard DFT in describing localized electrons and the improvements offered by methods like DFT+U. arxiv.org

Molecular orbital (MO) theory is a cornerstone for understanding the electronic structure of molecules. tru.cawikipedia.org It describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. tru.calibretexts.org In this compound, the interaction of p-orbitals on the carbon and oxygen atoms leads to the formation of σ and π molecular orbitals. wikipedia.orglibretexts.org The analysis of these orbitals reveals patterns of electron delocalization, which are crucial for understanding the molecule's stability and reactivity. libretexts.org The distribution of electrons within these orbitals determines the charge distribution across the C₅O₅ ring. Computational studies can map this distribution, identifying regions of high or low electron density, which in turn indicate the likely sites for nucleophilic or electrophilic attack.

Application of Density Functional Theory (DFT) and High-Level Ab Initio Methods (e.g., CCSD(T))

Aromaticity Criteria and Quantitative Evaluation in this compound and its Anionic Counterparts

The concept of aromaticity, originally applied to benzene, has been extended to other cyclic, planar, and conjugated systems that exhibit enhanced stability. masterorganicchemistry.com Hückel's rule, which requires a cyclic, planar, conjugated system to have (4n+2) π-electrons, is a key criterion for aromaticity. masterorganicchemistry.comlibretexts.org While neutral this compound does not fit this rule, its anionic counterparts are of significant interest. The cyclopentadienyl (B1206354) anion (C₅H₅⁻), for example, is a classic aromatic ion with 6 π-electrons. libretexts.orgpressbooks.pubquora.com Theoretical studies on the dianion of this compound (C₅O₅²⁻), known as the croconate anion, suggest it possesses aromatic character due to having 6 π-electrons within the five-membered ring. This aromaticity contributes to its stability.

Computational Simulation of Reaction Pathways and Identification of Key Transition States

Computational chemistry provides powerful tools for mapping out the potential energy surfaces of chemical reactions. nih.govarxiv.org This allows for the simulation of reaction pathways, providing a step-by-step view of how reactants are converted into products. 3ds.com A crucial aspect of this is the identification of transition states, which are the energy maxima along the reaction coordinate and represent the bottleneck of the reaction. 3ds.com By calculating the structures and energies of these transition states, chemists can predict reaction rates and understand the factors that control the reaction's outcome. For a highly reactive species like this compound, these simulations are invaluable for predicting its likely reactions and decomposition pathways. diva-portal.org

Predictive Modeling for the Design and Properties of Novel this compound Derivatives

The insights gained from computational studies of this compound can be leveraged for the predictive modeling of new, related molecules. orientjchem.org By systematically modifying the structure of this compound in silico, for example, by substituting the oxygen atoms with other heteroatoms or adding various functional groups, it is possible to predict the properties of a vast array of derivatives. orientjchem.org This computational screening can identify promising candidates for synthesis with desired electronic, optical, or other properties, thereby guiding experimental efforts. This synergy between computational prediction and experimental validation accelerates the discovery of new materials and functional molecules.

Advanced Spectroscopic Characterization of Cyclopentanepentone and Its Derivatives

Vibrational Spectroscopy for Structural Fingerprinting and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for obtaining a "fingerprint" of molecular structures by probing their characteristic vibrational modes. upi.edulibretexts.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Carbonyl and Ring Stretching Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is particularly sensitive to the vibrations of polar bonds, making it ideal for characterizing the multiple carbonyl (C=O) groups in cyclopentanepentone and its derivatives. upi.edu The C=O stretching vibration gives rise to one of the most intense and recognizable absorption bands in an infrared spectrum. acs.org

For this compound, the primary focus of FT-IR analysis is the carbonyl stretching region, typically found between 1600 and 1900 cm⁻¹. acs.org A study of leuconic acid reported a very strong and broad absorption band centered around 1725 cm⁻¹, characteristic of the five proximate carbonyl groups. wikipedia.orgspectroscopyonline.com In its completely hydrated form, known as decahydroxycyclopentane, these carbonyl bands are absent, and instead, broad O-H stretching (around 3300 cm⁻¹) and C-O stretching bands appear. The structure of related oxocarbon anhydrides, which also feature two C=O groups, shows two distinct carbonyl stretching peaks due to symmetric and asymmetric stretching modes. researchgate.net This suggests that the five carbonyl groups in this compound, if not perfectly symmetrical, could lead to complex, overlapping bands.

The table below summarizes key FT-IR absorption bands for leuconic acid and its related compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Reference |

| C=O | Carbonyl Stretch | ~1725 (very strong, broad) | Leuconic Acid spectroscopyonline.com |

| O-H | Hydroxyl Stretch | 3650–3250 (broad) | Hydrated Forms upi.edu |

| C-O | C-O Stretch | 1200–1000 | Hydrated Forms upi.edu |

This table presents data based on available research findings.

Raman Spectroscopy for Analysis of Molecular Symmetry, Polymorphism, and Crystalline Phases

Raman spectroscopy is a complementary technique to FT-IR that provides information on molecular vibrations by detecting changes in polarizability. americanpharmaceuticalreview.com It is exceptionally useful for studying molecular symmetry and analyzing different crystalline forms (polymorphs). spectroscopyonline.comspectroscopyonline.comwikipedia.org

The molecular symmetry of this compound would dictate which of its vibrational modes are Raman-active. For highly symmetric molecules, the "rule of mutual exclusion" can apply, stating that vibrations active in the Raman spectrum are inactive in the IR spectrum, and vice versa. ua.es The analysis of Raman spectra for related, highly symmetric oxocarbon acids like croconic acid has been used to assign vibrational modes based on their symmetry. renishaw.com

Furthermore, Raman spectroscopy is a powerful tool for identifying and differentiating polymorphs, which are different crystal structures of the same compound. spectroscopyonline.comwikipedia.org Different polymorphs can exhibit distinct Raman spectra due to variations in molecule-molecule interactions within the crystal lattice, leading to changes in the number, position, and intensity of Raman bands. spectroscopyonline.com This technique could be applied to characterize the crystalline phases of this compound derivatives or its solid-state forms, providing critical information for materials science applications. americanpharmaceuticalreview.comspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed determination of molecular structure in solution and in the solid state by probing the magnetic environments of atomic nuclei like ¹³C and ¹⁵N. libretexts.orgbhu.ac.in

Multi-Nuclear NMR Techniques (e.g., ¹³C NMR for Carbon Framework, ¹⁵N Solid-State NMR for Derivatives in Redox Intermediates)

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. libretexts.org For this compound (C₅O₅), all five carbon atoms are carbonyl carbons. The chemical shifts for carbonyl carbons typically appear in the downfield region of the spectrum (160–220 ppm). wikipedia.org Due to the high symmetry of the this compound molecule, a single peak might be expected if all five carbonyl environments are equivalent. However, slight structural distortions could lead to multiple distinct signals.

For derivatives, such as the pentaoxime of leuconic acid, ¹⁵N NMR becomes a crucial analytical tool. nih.gov The incorporation of an isotope like ¹⁵N, which has a nuclear spin of ½, allows for high-resolution NMR analysis, circumventing the challenges associated with the more abundant but quadrupolar ¹⁴N nucleus. plos.org Solid-state ¹⁵N NMR can be used to characterize nitrogen-containing derivatives, such as oximes formed by reacting carbonyl groups with hydroxylamine. nih.gov The ¹⁵N chemical shifts are highly sensitive to the chemical environment, allowing for the clear identification of functional groups like ketoximes (typically 330–385 ppm) and providing insight into redox intermediates. nih.govresearchgate.netosti.govnih.gov

The table below shows typical chemical shift ranges for relevant nuclei.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹³C | Ketone C=O | 205–220 wikipedia.org |

| ¹³C | Carboxylic Acid/Ester C=O | 170–185 wikipedia.org |

| ¹⁵N | Ketoxime (=N-OH) | 330–385 nih.gov |

| ¹⁵N | Amide (-CONH-) | 128–138 sigmaaldrich.com |

This interactive table summarizes typical chemical shift ranges from NMR studies. Values are referenced against standard compounds and can vary based on solvent and molecular structure. plos.orgumcs.pl

Two-Dimensional NMR Methodologies (e.g., COSY, HETCOR, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Information

While one-dimensional NMR provides information on the number and type of nuclei, two-dimensional (2D) NMR experiments reveal the connectivity and spatial relationships between atoms, which is essential for elucidating complex structures. libretexts.orgnih.govipb.pt

For derivatives of this compound that contain hydrogen atoms, such as its hydrated form (decahydroxycyclopentane) or its oximes, a suite of 2D NMR techniques can be applied:

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically through two or three bonds, helping to map out proton-proton networks. wpmucdn.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : Correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C or ¹⁵N. This is fundamental for assigning carbon and nitrogen resonances based on their attached protons. wpmucdn.com

HMBC (Heteronuclear Multiple Bond Correlation) : Detects correlations between protons and carbons (or other nuclei) over multiple bonds (typically 2-4 bonds). This is particularly powerful for identifying quaternary carbons (those without attached protons), such as the carbonyl carbons in this compound derivatives, by correlating them with nearby protons. wpmucdn.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals protons that are close to each other in space, regardless of whether they are connected through bonds. This provides crucial information about the 3D structure and stereochemistry of a molecule. wpmucdn.com

The application of these techniques is indispensable for the unambiguous structural assignment of complex derivatives formed from this compound. libretexts.org

Mass Spectrometry for Molecular Composition and Mechanistic Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental composition. libretexts.org It also provides structural information through the analysis of fragmentation patterns. libretexts.orgdocbrown.info

For this compound (C₅O₅), with a molecular weight of approximately 140 g/mol , mass spectrometric studies have been crucial for its detection. wikipedia.org Studies on the family of oxocarbons CₙOₙ (where n = 3-6) have shown that a characteristic fragmentation pathway is the sequential loss of neutral carbon monoxide (CO) molecules (each with a mass of 28 Da). wikipedia.org Therefore, the mass spectrum of this compound is expected to show a molecular ion peak ([C₅O₅]⁺) at m/z 140, followed by fragment ions at m/z 112 ([C₄O₄]⁺), m/z 84 ([C₃O₃]⁺), m/z 56 ([C₂O₂]⁺), and m/z 28 ([CO]⁺). This stepwise loss of CO is a key signature for identifying members of the CₙOₙ oxocarbon series. The fragmentation of related cyclic ketones like cyclopentanone (B42830) also shows characteristic losses of neutral fragments like ethene. nist.gov

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry Techniques (e.g., HRMS, MALDI-TOF-MS, ESI-MS, FTMS) for Elucidating Decomposition Pathways

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for determining the molecular weight, confirming the elemental composition, and elucidating the fragmentation pathways of complex molecules like this compound and its derivatives. libretexts.orgslideshare.net Mass spectrometric studies have been conducted on the family of oxocarbons with the general formula CₙOₙ (where n = 3–6), which includes this compound (C₅O₅). researchgate.netwikipedia.org In these studies, the corresponding anion radicals (CₙOₙ⁻•) were generated and analyzed using various mass spectrometric methods, suggesting that the cyclic polyketone structures are conserved. researchgate.net

Electrospray ionization mass spectrometry (ESI-MS) is particularly effective for analyzing charged derivatives, such as the croconate anion (C₅O₅²⁻) and its metal complexes. americanlaboratory.comnih.gov For instance, the composition of a tetranuclear cobalt-croconate macrocyclic complex, Co₄(CROC)₂(Lopy)₂, was unequivocally confirmed using ESI-MS. researchgate.net The measured isotope pattern for the dication [Co₄(CROC)₂(Lopy)]²⁺ precisely matched the calculated pattern, verifying the structure. researchgate.net

Tandem mass spectrometry provides deeper insight into the structural integrity and decomposition of these compounds. While detailed fragmentation pathways for this compound itself are not extensively documented, studies on related croconaine dyes using Matrix-Assisted Laser Desorption/Ionization (MALDI) MS/MS have revealed characteristic fragmentation patterns. acs.org These experiments have even identified unusual gas-phase species, such as the bromine cation (Br⁺), during the fragmentation of bromo-substituted croconaines, highlighting the utility of MS/MS in exploring the gas-phase chemistry of these derivatives. acs.org The general principle of fragmentation in ketones often involves the cleavage of carbon-carbon bonds adjacent to the carbonyl group, a process known as alpha-fragmentation, which would be a primary expected pathway for a polyketone like this compound. libretexts.orglibretexts.org

Table 1: Summary of Mass Spectrometry Findings for this compound Derivatives

| Technique | Analyte/Derivative | Key Findings | Reference |

|---|---|---|---|

| Negative Ion MS | Oxocarbon Anion Radicals (C₅O₅⁻•) | Generated and probed, suggesting conservation of the cyclic skeleton. | researchgate.net |

| ESI-MS | [Co₄(CROC)₂(Lopy)]²⁺ | Confirmed the molecular composition of the complex through isotopic pattern matching. | researchgate.net |

| MALDI-MS/MS | Bromo-substituted Croconaine Dyes | Revealed characteristic fragmentation, including the formation of Br⁺ in the gas phase. | acs.org |

Electronic Spectroscopy for Delocalization and Optical Property Assessment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Characteristics

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic structure of molecules by probing transitions between electronic energy levels. azooptics.comlibretexts.org For this compound derivatives, particularly the highly conjugated croconate anion and its compounds, UV-Vis spectroscopy provides critical information about electron delocalization and charge-transfer phenomena. rsc.org

The electronic spectra of croconate-based compounds are often characterized by intense π → π* transitions. rsc.orgwikipedia.org In a class of derivatives known as croconaines, these transitions are responsible for strong optical absorption in the near-infrared (NIR) region. rsc.org This property was initially thought to arise from a simple donor-acceptor charge transfer, but has more recently been attributed to the significant biradical character of these molecules. rsc.org

Charge-transfer (CT) transitions are a prominent feature in the spectra of croconate metal complexes. These transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa. libretexts.org A notable example is the complex formed between titanium(IV) and the croconate ion in aqueous solution, which exhibits an intense orange-red color. This color is due to a strong charge-transfer band observed around 400 nm. scispace.comresearchgate.net Similarly, in macrocyclic ruthenium complexes bridged by croconate ligands, TD-DFT calculations and experimental spectra identified charge-transfer excitations from the metal-containing fragments to the croconate bridge. mdpi.com In addition to CT bands, these complexes also display a characteristic croconate-based π-π* transition, typically observed around 410-430 nm. mdpi.com

Table 2: Electronic Transitions in Croconate Derivatives

| Derivative/Complex | λmax (nm) | Transition Assignment | Reference |

|---|---|---|---|

| Ti(IV)-Croconate Complex | ~400 | Ligand-to-Metal Charge Transfer (LMCT) | scispace.com, researchgate.net |

| Ruthenium-Croconate Macrocycle | ~410 | Croconate-based π-π | mdpi.com |

| Ruthenium-Croconate Macrocycle | ~550 | Charge Transfer (Ru₂Ph moiety to Croconate) | mdpi.com |

| Croconaine Dyes | >1100 | π-π (with significant biradical character) | rsc.org |

X-ray Diffraction for Solid-State Structural Determination

Single-Crystal X-ray Diffraction for Precise Atomic Arrangement and Intermolecular Interaction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions. uni-jena.de The crystal structures of croconic acid and numerous salts of its dianion, C₅O₅²⁻, have been extensively studied.

In the solid state, croconic acid arranges into a unique structure of pleated sheets, where four molecules form a planar ring linked by hydrogen bonds. wikipedia.org The crystal structures of alkali metal croconate salts, such as those with Li⁺, K⁺, Rb⁺, and Cs⁺, show that the planar C₅O₅²⁻ anions tend to stack into columns. researchgate.net The separation between the planes of these anions is typically in the narrow range of 3.12–3.42 Å. researchgate.net

Table 3: Representative Crystallographic Data for a Croconate Derivative

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| K₃(HC₅O₅)(C₅O₅)·2H₂O | Monoclinic | P2₁/c | Columns of C₅O₅²⁻ anions with interplanar separations of 3.33-3.42 Å. | researchgate.net |

| Croconic Acid | Not specified | Not specified | Pleated sheets of molecules held by hydrogen bonds. | wikipedia.org |

| M(C₅O₅)·3H₂O (M=Cu, Fe, Zn, Ni, Mn, Co) | Orthorhombic | Not specified | Chains of alternating croconate and metal ions. | wikipedia.org |

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Purity Assessment

Powder X-ray diffraction (PXRD) is a powerful technique used to characterize crystalline materials, primarily for phase identification and the assessment of purity. wikipedia.org Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint, allowing for the identification of different crystalline forms, known as polymorphs. researchgate.net Polymorphism is a critical consideration in materials science, as different polymorphs of the same compound can exhibit distinct physical properties.

Furthermore, in-situ PXRD measurements can monitor structural changes and phase transitions in real-time as a function of external stimuli such as temperature or humidity. figshare.com For a highly hygroscopic compound like this compound or its hydrated derivatives, this technique would be invaluable for studying hydration/dehydration processes and any associated changes in the crystal structure. By comparing an experimental PXRD pattern to known patterns from a database or patterns calculated from single-crystal data, one can confirm the identity and assess the phase purity of a synthesized batch of this compound or its derivatives.

Advanced Materials Science and Supramolecular Applications of Cyclopentanepentone Derivatives

Role in Crystal Engineering and Rational Design of Crystalline Solids

Crystal engineering is the understanding and utilization of intermolecular interactions to design new solid-state materials with desired properties. ias.ac.inbris.ac.uk Derivatives of cyclopentanepentone, particularly oxocarbon anions, are powerful tools in this field due to their unique structural and electronic characteristics.

Oxocarbon Anions as Supramolecular Building Blocks in Hydrogen-Bonded Networks and Coordination Complexes

Oxocarbon anions, which are cyclic compounds composed solely of carbon and oxygen atoms, are versatile building blocks for constructing intricate supramolecular architectures. researchgate.netwikipedia.org Their planar structures, high symmetry, and delocalized π-systems make them ideal candidates for forming predictable and robust networks through non-covalent interactions. researchgate.netcsic.es

The croconate anion (C₅O₅²⁻), a derivative of this compound, is particularly noteworthy. It, along with other oxocarbons like squarate (C₄O₄²⁻) and rhodizonate (C₆O₆²⁻), can participate in the formation of both hydrogen-bonded networks and coordination complexes. scielo.br In hydrogen-bonded systems, the oxygen atoms of the oxocarbon anions act as effective hydrogen bond acceptors, interacting with donor groups on adjacent molecules to form extended structures. csic.esnih.govresearchgate.net These interactions are crucial for the self-assembly of complex three-dimensional architectures. psu.edu

In coordination chemistry, oxocarbon anions can act as ligands, binding to metal ions to create coordination polymers and metal-organic frameworks (MOFs). The coordination mode of the anion often depends on its ring size. For instance, while squarate anions tend to exhibit monodentate bridging coordination, larger anions like croconate and rhodizonate typically form bidentate chelating bridged structures. researchgate.net The resulting complexes can exhibit cavities and channels, making them interesting for applications in areas like gas storage and catalysis. researchgate.net

Control of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) in Driving Solid-State Structure Formation

The rational design of crystalline solids relies on the precise control of intermolecular forces. ias.ac.in In the context of this compound derivatives, hydrogen bonding and π-stacking are the dominant interactions that dictate the final solid-state structure. researchgate.net

Hydrogen bonds are highly directional and play a primary role in the formation of specific, predictable packing arrangements. csic.esrsc.org The oxygen-rich nature of oxocarbon anions allows for the formation of multiple hydrogen bonds, leading to robust and stable crystalline lattices. researchgate.netresearchgate.net The relative simplicity of these molecular building blocks provides valuable insights into the fundamental factors governing crystal construction. csic.es

Electronic and Optical Properties of Oxocarbon-Based Materials

The unique electronic structure of oxocarbon anions, characterized by extensive π-delocalization, gives rise to a range of interesting electronic and optical properties. researchgate.netcsic.es These properties can be tailored through chemical modification, making oxocarbon-based materials promising for various applications in electronics and optoelectronics.

Development of Materials with Tunable Optical and Electrochemical Properties based on Oxocarbon Frameworks

Oxocarbon-based materials, including those derived from this compound, are known for their tunable optical and electrochemical properties. researchgate.netrsc.org The electronic absorption spectra of these compounds can be modified by altering the substitution on the oxocarbon ring or by changing the metal center in coordination complexes. nih.gov For instance, derivatives of croconic acid have been developed as near-infrared (NIR) absorbing dyes. csic.es These dyes exhibit strong absorption, high photostability, and absorb at longer wavelengths compared to similar squaraine dyes. csic.es

The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the band gap, is a key feature of these materials. rsc.org This tuning can be achieved by the careful selection of donor units attached to the oxocarbon core, allowing for the design of materials with specific electrical and optical properties for targeted applications. rsc.org This has led to their use as photoreceptors and in nonlinear optical applications. researchgate.netscielo.br Furthermore, covalent organic frameworks (COFs) based on oxocarbon structures offer the potential for wide tunability of optical properties, spanning from the UV to the visible range, which is highly desirable for optoelectronic devices. researchgate.net

Investigation of Conductometric and Magnetic Properties in Advanced Oxocarbon Complexes for Electronic Devices

The strong interlayer interactions present in the crystalline structures of oxocarbon complexes, facilitated by hydrogen bonding and π-stacking, can lead to notable conductometric and magnetic properties. researchgate.net These properties, combined with their high thermal stability, make oxocarbon complexes promising materials for applications in electronics. researchgate.net

Research has shown that metal complexes of oxocarbon anions can exhibit semiconducting behavior. rsc.org The electrical conductivity of these materials can be influenced by the specific oxocarbon anion used and the nature of the metal ion. For example, a bismuth-squarate metal-organic framework has been identified as a UV-absorbing n-type semiconductor with a photocurrent response that can be tuned by modifying the ligand. upv.es

The magnetic properties of oxocarbon complexes are also an active area of research. rsc.orgaps.org The arrangement of metal ions within the crystal lattice, dictated by the oxocarbon ligands, can lead to interesting magnetic phenomena, such as spin crossover behavior and single-molecule magnet properties. numberanalytics.com The ability to control the magnetic interactions between metal centers through the design of the oxocarbon-based framework opens up possibilities for the development of advanced magnetic materials. researchgate.netrsc.org

This compound Precursors in Advanced Energy Storage Technologies

The development of advanced energy storage systems is a critical area of modern materials science. frontiersin.orgresearchgate.netrsc.org While direct research on this compound itself in this area is limited, its derivatives and related oxocarbon structures are showing promise as components in next-generation energy storage devices, particularly in the context of organic-based batteries and supercapacitors.

The inherent redox activity of many organic molecules, including oxocarbon derivatives, makes them suitable candidates for electrode materials. acs.org Covalent organic frameworks (COFs), which can be constructed using oxocarbon building blocks, are particularly interesting for energy storage applications. researchgate.netacs.org Their porous nature allows for efficient ion transport and provides a high surface area for electrochemical reactions. acs.org The tunable electronic properties of COFs also allow for the optimization of their redox potentials to match specific battery or supercapacitor requirements. acs.org

Furthermore, the use of biomass-derived precursors for creating carbon materials for energy storage is a growing field. frontiersin.org While not directly this compound, the principles of using highly functionalized organic molecules to create structured carbon materials are relevant. The synthesis of hard carbons from pitch precursors, for example, demonstrates how molecular-level design can lead to materials with enhanced sodium-ion storage capacity. cas.cn This approach of using well-defined organic precursors to create high-performance energy storage materials could potentially be extended to this compound derivatives in the future.

Design and Synthesis of Organic Cathode Materials for High-Energy Density Rechargeable Batteries

The design of organic cathode materials derived from this compound focuses on creating sustainable, high-energy-density alternatives to conventional inorganic cathodes that rely on rare-earth metals like cobalt. tohoku.ac.jplabmanager.com Organic materials utilize naturally abundant elements such as carbon, hydrogen, and oxygen, making them more environmentally friendly and potentially less expensive. tohoku.ac.jplabmanager.com Furthermore, their lightweight nature gives them a greater theoretical capacity compared to traditional lithium-ion battery cathodes. tohoku.ac.jplabmanager.com

A prominent derivative of this compound is croconic acid (C₅H₂O₅), which has been identified as a promising high-voltage organic cathode material. tohoku.ac.jpescholarship.org It features a pentagonal structure of five carbon atoms, each bonded to an oxygen atom. tohoku.ac.jplabmanager.com Research has demonstrated its potential to operate at a strong working voltage of around 4 V. tohoku.ac.jpasiaresearchnews.com The theoretical capacity of croconic acid is significantly higher than that of conventional materials. tohoku.ac.jplabmanager.com

The synthesis of cathode materials can also involve the condensation of cyclic carbonyl molecules like this compound with other organic compounds. nus.edu.sg For instance, π-conjugated quinoxaline-based heteroaromatic molecules (3Q) have been synthesized by reacting this compound with o-phenylenediamine (B120857). nus.edu.sg This approach allows for the engineering of molecular structures to support multiple redox reactions, a key factor for high energy storage capabilities. nus.edu.sg

| Cathode Material | Type | Theoretical Capacity (mAh/g) | Key Feature |

|---|---|---|---|

| Croconic Acid | Organic (Oxocarbon Derivative) | 638.6 tohoku.ac.jplabmanager.com | High operating voltage (~4 V) tohoku.ac.jp |

| Lithium Cobalt Oxide (LiCoO₂) | Inorganic (Conventional) | ~140 tohoku.ac.jplabmanager.com | Relies on rare-earth metals tohoku.ac.jp |

| 3Q (Quinoxaline-based) | Organic (Oxocarbon Derivative) | 395 nus.edu.sg | Designed for multiple redox reactions nus.edu.sg |

Elucidation of Multi-Electron Redox Chemistry and Charge Transport Mechanisms in Oxocarbon-Derived Electrodes

The electrochemical behavior of this compound derivatives is centered around their ability to undergo multi-electron redox reactions, a trait more commonly associated with transition metals. chemrxiv.org Density Functional Theory (DFT) calculations and cyclic voltammetry measurements have been instrumental in investigating the electrochemistry of these materials. escholarship.orgnih.gov For croconic acid, studies reveal that its dilithium (B8592608) salt (CA–Li₂) possesses two enolate groups that undergo redox reactions at voltages above 4.0 V. nih.gov This multi-electron transfer capability is fundamental to achieving high energy densities. nus.edu.sgchemrxiv.org For example, a derivative of the related nih.govoxocarbon has been shown to accept up to six electrons in consecutive reduction steps. chemrxiv.orgchemrxiv.orgresearchgate.net

The charge/discharge profiles of batteries using these materials show distinct reversible plateaus, corresponding to multiple reduction peaks, which confirms the multi-electron redox activity. nus.edu.sg In electrodes made from oxocarbon salts like K₂C₆O₆, Bader charge analysis indicates that carbon atoms act as the redox centers, while oxygen atoms serve as the medium for charge transfer. researchgate.net

However, a significant challenge for oxocarbon-derived electrodes is their typically low intrinsic electrical conductivity. nus.edu.sg This can hinder charge transport and limit power capability. nus.edu.sg To overcome this, strategies such as creating hybrid materials with graphene have been employed. nus.edu.sg The charge transfer mechanism itself can be complex; in some organic radical polymers, it occurs via electron hopping and self-exchange between molecules, a process sensitive to the distance between redox centers. chinesechemsoc.org

| Compound/System | Measurement Technique | Key Finding | Reference Voltage (V) |

|---|---|---|---|

| Croconic Acid (in GBL) | Battery Performance Test | Two discharge voltage plateaus observed. nih.gov | 3.9 and 3.1 nih.gov |

| Croconic Acid Dilithium Salt (CA–Li₂) | DFT Calculation | Redox reactions of two enolate groups occur above 4.0 V. nih.gov | >4.0 nih.gov |

| 3Q-based Cathode | Charge/Discharge Profile | Two clear pairs of reversible plateaus. nus.edu.sg | 2.15-2.6 and 1.38-1.68 nus.edu.sg |

| K₂C₆O₆ | First-principles calculations | First voltage plateau at 2.76 V. researchgate.net | 2.76 researchgate.net |

Electrode Performance Optimization and In-Situ Structural Evolution Studies

Optimizing the performance of electrodes based on this compound derivatives involves addressing several key challenges, including poor cycling stability and low conductivity. nus.edu.sgresearchgate.net A major cause of performance degradation is the dissolution of the active organic compounds in the battery's electrolyte, which leads to rapid capacity fading. nus.edu.sg Strategies to mitigate this include polymerizing the redox-active molecules or attaching them to a conductive backbone. nus.edu.sg Improving the low electronic conductivity often requires the addition of conductive materials like carbon nanotubes. mdpi.com

Further optimization can be achieved through molecular engineering. asiaresearchnews.commdpi.com Appropriate structural modifications to molecules like croconic acid can enhance their stability, leading to greater capacity and reversibility. asiaresearchnews.com The development of new electrolytes that are stable at the high operating voltages of these cathodes is also crucial for improving performance. tohoku.ac.jpasiaresearchnews.com Machine learning and computational frameworks are now being used to accelerate the design and optimization of porous electrode microstructures for specific applications. arxiv.orgnih.gov

In-situ studies are vital for understanding the dynamic changes within the electrode during operation. chemrxiv.org Techniques like in-situ X-ray diffraction (XRD) and synchrotron X-ray fluorescence mapping allow researchers to observe the structural evolution of the electrode material in real-time. escholarship.orgchemrxiv.orgbnl.gov These studies have revealed processes such as reversible amorphous-to-crystalline transitions and gradual phase changes during cycling, which can significantly impact battery performance and longevity. researchgate.netresearchgate.net For example, investigations into the related oxocarbon salt Li₂C₆O₆ showed that transformations during lithium insertion lead to major morphological changes and eventual particle exfoliation, contributing to capacity degradation. chinesechemsoc.orgacs.org

Coordination Chemistry and Organometallic Applications of Oxocarbon Ligands

Beyond energy storage, oxocarbon anions derived from compounds like this compound are highly versatile ligands in coordination and organometallic chemistry. researchgate.net The croconate dianion (C₅O₅²⁻), for example, is known to be an effective ligand that coordinates to metal ions through its oxygen atoms. researchgate.net This interaction leads to the formation of stable transition metal complexes and coordination polymers. researchgate.net

The structural diversity of these organometallic compounds is remarkable. researchgate.net For instance, the coordination of croconate with lead(II) and cadmium(II) results in one-dimensional (1D) polymers with distinct geometries: a nonplanar zigzag chain for the lead complex and a planar ribbon-like structure for the cadmium complex. researchgate.net These materials are considered coordination compounds where the extended surface of the oxocarbon acts as a neutral, L-type ligand that can donate electrons to a metal center. rsc.org

The applications of these organometallic compounds are broad, spanning catalysis, organic synthesis, and materials science. jagranjosh.comsolubilityofthings.com In catalysis, they can facilitate reactions such as hydrogenation and polymerization. jagranjosh.com The unique structures and electronic properties of metal-oxocarbon complexes make them valuable in the design of functional materials. researchgate.netrsc.org The specific nature of the metal-ligand interaction, which can be probed by techniques like resonance Raman spectroscopy, is key to tuning the properties of the resulting complex for specific applications. researchgate.net

| Metal Ion | Oxocarbon Ligand | Resulting Structure | Key Structural Feature |

|---|---|---|---|

| Lead(II) | Croconate (C₅O₅²⁻) | 1D Coordination Polymer researchgate.net | Nonplanar zigzag chain researchgate.net |

| Cadmium(II) | Croconate (C₅O₅²⁻) | 1D Coordination Polymer researchgate.net | Planar ribbon structure researchgate.net |

| Gadolinium(III) | Malate (related organic acid ligand) | Tri-nuclear Complex scirp.org | Contains bidentate and tetradentate sites scirp.org |

| Titanium(IV) | Squarate / Croconate | Aqueous Complex | Investigated via resonance Raman spectroscopy researchgate.net |

Future Research Directions and Open Questions in Cyclopentanepentone Chemistry

Exploration of Novel and Scalable Synthetic Pathways for Bulk Cyclopentanepentone Production

The most significant hurdle in the study of this compound is the absence of a reliable and scalable synthesis method. wikipedia.org Overcoming this challenge is the gateway to all other areas of experimental investigation. Future research must prioritize the development of innovative synthetic strategies.

Key Research Objectives:

Novel Precursor Selection: Current knowledge on the synthesis of related oxocarbon anions, such as croconate (C₅O₅²⁻), often involves the reductive cyclopolymerization of carbon monoxide or the oxidation of six-membered ring precursors like rhodizonic acid. e-tarjome.comresearchgate.netresearchgate.net Future work should investigate if similar strategies can be adapted to produce the neutral this compound. The exploration of novel precursors, potentially derived from biomass or engineered through synthetic biology, could offer more sustainable and efficient routes. rsc.org

Methodology Development: Research into new synthetic methodologies is crucial. This could include techniques such as flash vacuum pyrolysis of suitable precursors, electrosynthesis, or photochemical methods that can precisely control the assembly of the C₅O₅ ring. The development of methods that allow for the formation of the highly strained polycarbonyl system without immediate decomposition is a primary open question.

Scalability and Process Optimization: Once a viable synthetic route is established, the focus must shift to scalability. This involves optimizing reaction conditions (temperature, pressure, catalysts), minimizing side reactions, and developing cost-effective purification techniques. Machine learning algorithms could be employed to predict optimal synthesis conditions and identify the most promising precursor materials from vast chemical databases. nsf.govmit.edu Ensuring the colloidal uniformity of precursor solutions could also be critical for producing high-quality material, a lesson learned from fields like perovskite fabrication. rsc.org

In-Depth Mechanistic Understanding of Complex this compound Reactivity in Diverse Chemical Environments

Given its high density of electrophilic carbonyl carbons, this compound is predicted to have rich and complex reactivity. A deep mechanistic understanding is essential for its handling, storage, and application. As it is largely unstudied experimentally, this area represents a wide-open field for fundamental chemical discovery.

Key Research Objectives:

Experimental Validation of Theoretical Predictions: Computational studies predict that this compound is thermodynamically unstable and readily decomposes into five molecules of carbon monoxide. wikipedia.orgacs.org A primary research goal is to experimentally verify this fragmentation pathway and determine its activation energy and kinetics under various conditions.

Reactivity with Nucleophiles and Electrophiles: The five vicinal carbonyl groups make the ring highly susceptible to nucleophilic attack. Systematic studies involving a range of nucleophiles (e.g., amines, alcohols, thiols) are needed to understand the reaction pathways, which could involve ring-opening, substitution, or the formation of complex adducts. The behavior of its pseudo-oxocarbon analogues, where oxygen is replaced by groups like dicyanomethylene, suggests a rich field of potential derivatization. nist.govnih.gov

Environmental Sensitivity: An open question is how this compound behaves in diverse chemical environments. Research should focus on its stability and reactivity in different solvents, across a range of pH values, and in the presence of various atmospheric components like water and oxygen. utp.edu.my Understanding its behavior in aqueous systems is particularly important for any potential biological or environmental applications.

Development of Advanced Computational Models for Enhanced Predictive Chemistry and Material Design

Due to the challenges in synthesizing and handling this compound, computational chemistry is an indispensable tool. Future advancements in theoretical modeling will be critical for guiding experimental efforts and predicting the molecule's properties with greater accuracy.

Key Research Objectives:

High-Accuracy Predictive Models: While existing methods like Density Functional Theory (DFT) have provided initial insights, more advanced computational models are needed. acs.org The development and application of high-level ab initio methods and coupled-cluster theories can provide more accurate predictions of its structure, stability, and vibrational spectra, which would be invaluable for its eventual experimental identification.

Quantum Computing Simulations: The simulation of complex molecular systems is a promising application for quantum computers. bluequbit.iomultiversecomputing.com Future research could leverage quantum algorithms to model the intricate electronic structure and reaction dynamics of this compound with an accuracy unattainable by classical computers. researchgate.netreddit.com This could provide definitive answers about its bonding, aromaticity, and transition states.

Machine Learning for Property Prediction: Integrating machine learning with quantum chemistry can accelerate the discovery process. Models could be trained on data from known oxocarbons and other carbonyl compounds to predict the properties of this compound and its derivatives, including their reactivity, solubility, and potential for forming stable complexes or polymers.

Expansion of Applications in Emerging Technologies Beyond Energy Storage, e.g., Quantum Computing or Biosensor Development

While oxocarbons have been explored as cathode materials in batteries, the unique structure of this compound invites speculation about its use in other advanced technologies. acs.org These directions are highly exploratory and represent long-term goals contingent on achieving stable synthesis.

Key Research Objectives:

Quantum Computing: The highly symmetric and electron-deficient nature of the this compound ring makes it an interesting candidate for theoretical exploration in materials for quantum information science. pennylane.ai Research could investigate whether derivatives of C₅O₅ could be self-assembled into ordered, two-dimensional structures with unique electronic or spintronic properties suitable for quantum applications. mdpi.com

Biosensor Development: The dense arrangement of five carbonyl groups on a small scaffold is a unique structural feature. Future research could explore the use of this compound as a molecular platform for biosensors. researchgate.net These carbonyl groups could be functionalized with specific recognition elements to create a high-density sensor surface capable of binding to specific biomarkers, proteins, or other small molecules with high sensitivity and selectivity. nih.govnih.govunl.pt The development of electrochemical biosensors based on such functionalized surfaces is a plausible future direction. bionavis.com

Investigation of Environmental and Green Chemistry Implications Related to this compound Synthesis and Degradation Pathways

As with any new chemical entity, a thorough investigation of its environmental impact and the application of green chemistry principles are paramount. This is especially true for a molecule that is an oxide of carbon.

Key Research Objectives:

Green Synthetic Routes: A key future goal is to design synthetic pathways that adhere to the principles of green chemistry. This includes using renewable feedstocks, minimizing the use of hazardous solvents and reagents, and designing energy-efficient processes. The earliest syntheses of related oxocarbon anions involved reacting carbon monoxide with hot potassium metal, a process that is far from green. e-tarjome.com Future research should aim for catalytic, low-temperature routes.

Degradation Pathway Analysis: The predicted degradation of this compound to five molecules of carbon monoxide poses a significant environmental and health risk, as CO is a toxic gas. nepjol.info A critical area of investigation is to study its degradation under various environmental conditions (e.g., photolysis, hydrolysis) to see if alternative, less harmful degradation products can be formed. nih.gov

Data Tables

Table 1: Future Research Directions for this compound

| Section | Research Area | Key Objectives and Open Questions |

|---|---|---|

| 7.1 | Synthesis | Develop novel, scalable bulk synthesis methods; explore new precursors (e.g., from biomass); optimize reaction conditions for stability and yield. |

| 7.2 | Reactivity | Experimentally validate predicted fragmentation to CO; study reactions with nucleophiles/electrophiles; determine stability in diverse environments (pH, solvents). |

| 7.3 | Computational Models | Employ high-level ab initio methods for accurate property prediction; use quantum computing for simulating complex dynamics; develop machine learning models for property screening. |

| 7.4 | Emerging Applications | Investigate potential in quantum materials due to unique electronic structure; explore use as a scaffold for high-density biosensors by functionalizing carbonyl groups. |

| 7.5 | Environmental Impact | Design green synthesis routes using renewable feedstocks; analyze degradation pathways to mitigate toxic CO release; conduct a full life cycle assessment. |

Table 2: Compound Names Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Benzenehexol | C₆H₆O₆ |

| Carbon Monoxide | CO |

| Croconate | C₅O₅²⁻ |

| Croconic Acid | H₂C₅O₅ |

| This compound | C₅O₅ |

| Decahydroxycyclopentane | C₅(OH)₁₀ |

| Rhodizonic Acid | H₂C₆O₆ |

| Squaric Acid | H₂C₄O₄ |

Q & A

Basic: What are the systematic methodologies for optimizing synthetic routes to cyclopentanepentone?

Answer:

Optimal synthesis requires iterative evaluation of reaction parameters:

- Variable testing: Systematically alter catalysts (e.g., acid/base catalysts), solvents (polar vs. nonpolar), and temperatures to assess yield and purity .

- Kinetic profiling: Use techniques like in situ FTIR or HPLC to monitor intermediate formation and reaction completion .

- Replicability: Document protocols in alignment with journal standards (e.g., Beilstein Journal guidelines for experimental reproducibility) .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

- Structural confirmation: Combine NMR (for carbonyl group analysis) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

- Purity assessment: Employ gas chromatography (GC) with flame ionization detection (FID) to quantify byproducts, ensuring >95% purity thresholds .

- Reference standards: Compare spectral data with computationally predicted spectra (e.g., DFT simulations) to validate assignments .

Advanced: How can computational chemistry address discrepancies in this compound’s thermodynamic stability data?

Answer:

- DFT benchmarking: Calculate Gibbs free energy and enthalpy of formation using multiple functionals (e.g., B3LYP, M06-2X) to identify outliers in experimental datasets .

- Meta-analysis: Aggregate published stability data and apply statistical tools (e.g., ANOVA) to assess variability across studies .

- Experimental validation: Replicate conflicting studies under controlled conditions (e.g., inert atmosphere) to isolate decomposition pathways .

Advanced: What experimental designs mitigate interference from this compound degradation in catalytic studies?

Answer:

- Inert conditions: Conduct reactions under argon/nitrogen to minimize oxidation or hydrolysis .

- Real-time monitoring: Use Raman spectroscopy or mass spectrometry to detect degradation intermediates during catalysis .

- Control experiments: Compare catalytic performance with and without stabilizers (e.g., radical inhibitors) to isolate degradation effects .

Methodological: How to resolve contradictions in this compound’s reported reaction mechanisms?

Answer:

- Isotopic labeling: Track or in reactants to confirm proposed intermediates via MS/NMR .

- Kinetic isotope effects (KIE): Measure rate differences between isotopologues to infer rate-determining steps .

- Cross-study synthesis: Reconcile mechanistic proposals by replicating key experiments from divergent studies .

Advanced: What strategies enable the study of this compound’s electronic properties under extreme conditions?

Answer:

- High-pressure setups: Use diamond anvil cells (DACs) with synchrotron X-ray diffraction to analyze structural changes at >1 GPa .

- Temperature-dependent UV-Vis: Profile absorbance shifts from 77 K to 500 K to map electronic transitions .

- Computational modeling: Pair experimental data with ab initio molecular dynamics (AIMD) simulations to predict behavior in non-ambient environments .

Methodological: How to design a robust framework for this compound’s application in multi-step organic synthesis?

Answer:

- Stepwise compatibility testing: Evaluate stability in common reaction conditions (e.g., Grignard reagents, photoredox systems) .

- Scalability trials: Optimize milligram-to-gram scale transitions using DOE (Design of Experiments) principles .

- Byproduct profiling: Use LC-MS to identify and quantify side products, refining purification protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.